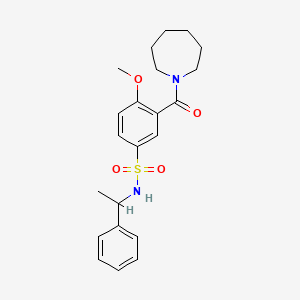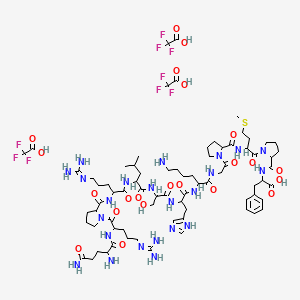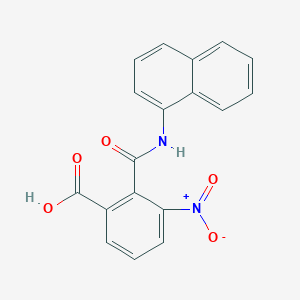
3-(azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzolsulfonamid ist eine komplexe organische Verbindung, die einen Benzolsulfonamid-Kern mit verschiedenen daran gebundenen funktionellen Gruppen aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(Azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzolsulfonamid umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein üblicher Ansatz beinhaltet die Acylierung von Azepan mit 4-Methoxybenzolsulfonylchlorid, gefolgt von der Einführung der N-(1-Phenylethyl)-Gruppe durch eine nukleophile Substitutionsreaktion. Die Reaktionsbedingungen erfordern oft die Verwendung organischer Lösungsmittel wie Dichlormethan oder Acetonitril und Katalysatoren wie Triethylamin, um die Reaktionen zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(Azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzolsulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann zu einer Hydroxylgruppe oxidiert werden.
Reduktion: Die Carbonylgruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Sulfonamidgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte
Oxidation: Bildung von 4-Hydroxy-N-(1-phenylethyl)benzolsulfonamid.
Reduktion: Bildung von 3-(Azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzolsulfonamidalkohol.
Substitution: Bildung verschiedener substituierter Benzolsulfonamide, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
3-(Azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzolsulfonamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator.
Medizin: Für seine antimikrobiellen und entzündungshemmenden Eigenschaften erforscht.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(Azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzolsulfonamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum eines Enzyms binden und so seine Aktivität hemmen, oder mit einem Rezeptor interagieren und dessen Signalwege modulieren. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Methoxybenzolsulfonamid: Fehlt die Azepan-1-ylcarbonyl- und N-(1-Phenylethyl)-Gruppe.
N-(1-Phenylethyl)benzolsulfonamid: Fehlen die Azepan-1-ylcarbonyl- und Methoxy-Gruppen.
Azepan-1-ylcarbonylbenzolsulfonamid: Fehlen die Methoxy- und N-(1-Phenylethyl)-Gruppen.
Einzigartigkeit
3-(Azepan-1-ylcarbonyl)-4-methoxy-N-(1-phenylethyl)benzolsulfonamid ist einzigartig aufgrund der Kombination seiner funktionellen Gruppen, die spezifische chemische Eigenschaften und biologische Aktivitäten verleihen. Das Vorhandensein der Azepan-1-ylcarbonyl-Gruppe erhöht seine Löslichkeit und Stabilität, während die Methoxy- und N-(1-Phenylethyl)-Gruppen zu seiner biologischen Aktivität und Spezifität beitragen.
Eigenschaften
Molekularformel |
C22H28N2O4S |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
3-(azepane-1-carbonyl)-4-methoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C22H28N2O4S/c1-17(18-10-6-5-7-11-18)23-29(26,27)19-12-13-21(28-2)20(16-19)22(25)24-14-8-3-4-9-15-24/h5-7,10-13,16-17,23H,3-4,8-9,14-15H2,1-2H3 |
InChI-Schlüssel |
TUXYKADKGMMHDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466389.png)
![tert-butyl N-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate](/img/structure/B12466390.png)



![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B12466417.png)

![2-(4-methylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12466435.png)

![1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12466445.png)


![Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466463.png)
![3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B12466471.png)
